(5-Bromo-2-methoxy-3-methylphenyl)methanol
Description
(5-Bromo-2-methoxy-3-methylphenyl)methanol (CAS: 954124-92-6) is a brominated aromatic alcohol with a molecular formula of C₉H₁₁BrO₂ and a molecular weight of 247.09 g/mol. Its structure features a methanol group (-CH₂OH) attached to a benzene ring substituted with bromine (Br) at the 5-position, methoxy (-OCH₃) at the 2-position, and a methyl (-CH₃) group at the 3-position. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory agents and other bioactive molecules .
Synthetic routes often involve bromination of precursor molecules, such as 3-methyl-2(5H)-furanone, using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux conditions, followed by purification via silica gel chromatography . Characterization typically employs NMR spectroscopy and high-resolution mass spectrometry (HRMS) .
Properties
IUPAC Name |
(5-bromo-2-methoxy-3-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6-3-8(10)4-7(5-11)9(6)12-2/h3-4,11H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGBLWPQHTYOLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272402 | |
| Record name | 5-Bromo-2-methoxy-3-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954124-92-6 | |
| Record name | 5-Bromo-2-methoxy-3-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=954124-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methoxy-3-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxy-3-methylphenyl)methanol typically involves the bromination of 2-methoxy-3-methylphenol followed by a reduction reaction. The bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The resulting brominated product is then subjected to a reduction reaction using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methoxy-3-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or Pd/C with hydrogen gas.
Substitution: NaOCH3, KOtBu, or other nucleophiles.
Major Products Formed
Oxidation: Corresponding aldehyde or carboxylic acid.
Reduction: De-brominated product.
Substitution: Various substituted phenylmethanol derivatives.
Scientific Research Applications
(5-Bromo-2-methoxy-3-methylphenyl)methanol is utilized in several scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxy-3-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and methoxy group allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The physicochemical properties of brominated aromatic alcohols are highly sensitive to substituent patterns. Below is a comparison with key analogues:
Key Observations :
- Electron-Withdrawing Groups (EWGs): The bromine atom enhances electrophilic substitution resistance but lowers solubility in polar solvents. The addition of a methyl group (as in the target compound) slightly improves lipophilicity compared to non-methylated analogues .
- Amino vs. Methoxy Groups: The amino group in (2-Amino-5-bromo-3-methoxyphenyl)methanol increases polarity and solubility in DMSO, making it more suitable for biological assays .
- Halogen Variations: Replacing methoxy with chlorine (e.g., (5-Bromo-2-chlorophenyl)methanol) reduces steric hindrance but increases reactivity in nucleophilic aromatic substitution .
Crystallographic and Spectroscopic Differences
- X-ray Diffraction : Derivatives like (2E)-2-(5-Bromo-2-hydroxy-3-methoxy-benzylidene)-N-phenylhydrazinecarbothioamide form hydrogen-bonded networks, whereas the target compound’s methyl group disrupts crystallinity, necessitating advanced refinement methods (e.g., SHELX software) for structural elucidation .
- NMR Shifts : The methyl group at the 3-position in the target compound causes upfield shifts (~δ 2.3 ppm for CH₃) in ¹H NMR compared to des-methyl analogues .
Biological Activity
(5-Bromo-2-methoxy-3-methylphenyl)methanol is an organic compound with the molecular formula C₉H₁₁BrO₂ and a molecular weight of 231.09 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves:
- Bromination of 2-methoxy-3-methylphenol using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid.
- Reduction of the resulting brominated product using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the final compound.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Properties
Studies have shown that compounds with similar structures possess significant antimicrobial activity. For instance, derivatives of brominated phenols have been documented to inhibit bacterial growth effectively. The presence of the bromine atom enhances the lipophilicity and cellular uptake of the compound, which may contribute to its antimicrobial efficacy.
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties. Compounds containing methoxy and bromine substituents have been linked to the inhibition of pro-inflammatory cytokines, indicating a potential mechanism for reducing inflammation .
The biological activity of this compound is likely mediated through:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : The presence of functional groups allows for hydrogen bonding and other interactions with target receptors, influencing their activity.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial strains | , |
| Anti-inflammatory | Reduction in cytokine levels | , |
| Enzyme Interaction | Potential inhibition of cyclooxygenase enzymes | , |
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of various brominated phenolic compounds, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study: Anti-inflammatory Mechanism
In vitro assays demonstrated that this compound could reduce the production of nitric oxide in macrophages stimulated with lipopolysaccharides (LPS), indicating its role as an anti-inflammatory agent. This effect was attributed to the modulation of signaling pathways related to inflammation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
